Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate
Overview
Description
Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the CAS Number: 1263061-14-8 . It has a molecular weight of 205.22 . It is also known as 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been achieved using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis process involves a three-step reaction starting with the precursor . The method uses deep eutectic solvents (DES), providing several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .Molecular Structure Analysis
The InChI code for Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is 1S/C10H11N3O2/c1-3-15-10(14)8-5-11-9-4-7(2)12-13(9)6-8/h4-6H,3H2,1-2H3 .Chemical Reactions Analysis
The regio-controlled Sonogashira-type coupling of the compound with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions . This was followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .Physical and Chemical Properties Analysis
Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a white to brown solid .Mechanism of Action
While the exact mechanism of action for Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is not specified, a study on triazole-pyrimidine hybrids, which are structurally similar, suggests that these compounds exhibit neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Safety and Hazards
The safety data sheet for Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate recommends wearing personal protective equipment/face protection . It is advised to ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, as well as dust formation .
Properties
IUPAC Name |
ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-7(2)12-13-6-4-5-11-9(8)13/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSGNJCQTWVCQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=CN2N=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540445 | |
Record name | Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90540445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96319-21-0 | |
Record name | Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90540445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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